![molecular formula C22H28N2O2 B3813339 N-(2-methoxybenzyl)-N-(3-methylbenzyl)-4-piperidinecarboxamide hydrochloride](/img/structure/B3813339.png)
N-(2-methoxybenzyl)-N-(3-methylbenzyl)-4-piperidinecarboxamide hydrochloride
Overview
Description
N-(2-methoxybenzyl)-N-(3-methylbenzyl)-4-piperidinecarboxamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly abbreviated as MBMP and is a piperidine derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of MBMP is not fully understood. However, it has been suggested that MBMP exerts its neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. MBMP has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, MBMP has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
MBMP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. MBMP has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress. Additionally, MBMP has been shown to decrease the levels of inflammatory cytokines such as interleukin-6 and interleukin-8.
Advantages and Limitations for Lab Experiments
MBMP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, MBMP has been shown to have low toxicity and is well tolerated in animal studies. However, there are also limitations to using MBMP in lab experiments. The compound is relatively new and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, the exact mechanism of action of MBMP is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of MBMP. One potential direction is to further investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its anticancer properties and its potential use as a chemotherapeutic agent. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of MBMP and to identify any potential side effects. Overall, MBMP is a promising compound that has the potential to be used in a variety of therapeutic applications.
Scientific Research Applications
MBMP has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has the ability to alleviate pain. Studies have also shown that MBMP has anti-inflammatory properties and can be used to treat inflammatory conditions such as arthritis. Additionally, MBMP has been shown to have anticancer properties and has the potential to be used as a chemotherapeutic agent.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17-6-5-7-18(14-17)15-24(22(25)19-10-12-23-13-11-19)16-20-8-3-4-9-21(20)26-2/h3-9,14,19,23H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOJEOPRNWPCMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC2=CC=CC=C2OC)C(=O)C3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-N-(3-methylbenzyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.